Potassium (6-fluoronicotinamido)methyltrifluoroborate
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Overview
Description
Potassium (6-fluoronicotinamido)methyltrifluoroborate is a chemical compound with the molecular formula C7H6BF4KN2O. It is a member of the organotrifluoroborates, which are known for their stability and versatility in various chemical reactions . This compound is particularly notable for its applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium (6-fluoronicotinamido)methyltrifluoroborate can be synthesized through the reaction of 6-fluoronicotinamide with potassium chloromethyltrifluoroborate in the presence of a base such as potassium hexamethyldisilazide (KHMDS) . The reaction typically occurs under mild conditions, making it a convenient method for producing this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Potassium (6-fluoronicotinamido)methyltrifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: This compound is often used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form carbon-carbon bonds.
Common Reagents and Conditions
Bases: Potassium hexamethyldisilazide (KHMDS) is commonly used as a base in the synthesis of this compound.
Solvents: Organic solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF) are typically used in these reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In cross-coupling reactions, the primary products are often biaryl compounds.
Scientific Research Applications
Potassium (6-fluoronicotinamido)methyltrifluoroborate has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent in various organic transformations, including cross-coupling reactions.
Medicinal Chemistry: This compound is explored for its potential in drug discovery and development, particularly in the synthesis of biologically active molecules.
Material Science: It is used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism by which Potassium (6-fluoronicotinamido)methyltrifluoroborate exerts its effects involves the formation of stable boron-carbon bonds. The trifluoroborate group acts as a versatile intermediate, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Potassium trifluoro(N-methylheteroaryl)borates: These compounds are similar in structure and reactivity, often used in similar types of chemical reactions.
Potassium chloromethyltrifluoroborate: This compound is a precursor in the synthesis of Potassium (6-fluoronicotinamido)methyltrifluoroborate.
Uniqueness
This compound is unique due to the presence of the 6-fluoronicotinamido group, which imparts specific electronic and steric properties. This makes it particularly useful in certain organic transformations and medicinal chemistry applications.
Properties
IUPAC Name |
potassium;trifluoro-[[(6-fluoropyridine-3-carbonyl)amino]methyl]boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF4N2O.K/c9-6-2-1-5(3-13-6)7(15)14-4-8(10,11)12;/h1-3H,4H2,(H,14,15);/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHDDOLJGIMZGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CNC(=O)C1=CN=C(C=C1)F)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF4KN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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